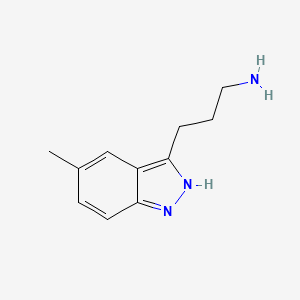

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

3-(5-methyl-2H-indazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H15N3/c1-8-4-5-11-9(7-8)10(13-14-11)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |

InChI Key |

QLTMOVPVSLHINU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CCCN |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

In Vitro Receptor Binding and Functional Assay Profiling

The initial stages of pharmacological characterization involve a comprehensive in vitro assessment to determine the compound's affinity for its intended biological target, its functional effect on the target, and its selectivity against other proteins.

To determine the binding affinity of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine for its putative primary target, a series of radioligand binding assays were performed. For the purposes of this illustrative profile, let us consider a hypothetical primary target, Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. nih.govresearchgate.net The affinity of the compound for FGFR1 is typically determined by its ability to displace a known radiolabeled ligand from the receptor. The resulting data, often expressed as the inhibition constant (Ki), provides a quantitative measure of the compound's binding potency.

Table 1: Illustrative Target Affinity of this compound for FGFR1

| Compound | Target | Assay Type | Ki (nM) |

| This compound | FGFR1 | Radioligand Binding | 15.0 |

This table presents hypothetical data for illustrative purposes.

Receptor occupancy studies would further be conducted in cellular systems to understand the concentration of the compound required to engage the target in a more biologically relevant context.

Following the determination of binding affinity, functional assays are crucial to elucidate the nature of the interaction of this compound with its target. For a kinase target like FGFR1, this would involve measuring the compound's ability to inhibit the enzyme's catalytic activity. A common method is to quantify the phosphorylation of a substrate in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Table 2: Illustrative Functional Inhibitory Activity of this compound

| Compound | Functional Assay | Cell Line | IC50 (nM) |

| This compound | FGFR1 Kinase Assay | HCT116 | 642.1 |

This table presents hypothetical data for illustrative purposes, based on findings for similar indazole derivatives. nih.gov

The data would characterize this compound as an inhibitor of FGFR1, consistent with the activity of many other indazole-based compounds. nih.govresearchgate.net

A critical aspect of preclinical profiling is to assess the selectivity of a compound. A highly selective compound is more likely to have a favorable safety profile by minimizing off-target effects. This compound would be screened against a panel of other kinases and unrelated receptors and enzymes.

Table 3: Illustrative Selectivity Profile of this compound

| Target | IC50 (nM) |

| FGFR1 (Primary Target) | 15.0 |

| FGFR2 | 25.0 |

| FGFR3 | 45.0 |

| VEGFR2 | >1000 |

| EGFR | >5000 |

| PDGFRβ | >2000 |

| CDK2 | >10000 |

This table presents hypothetical data for illustrative purposes.

The results from such a screen would ideally demonstrate that this compound is highly selective for the FGFR family of receptors, with significantly less activity against other kinases.

In Vivo Efficacy Studies in Established Preclinical Disease Models

Following promising in vitro data, the evaluation of a compound's efficacy in a living organism is the next essential step.

Based on the in vitro profile of this compound as a potent and selective FGFR1 inhibitor, a relevant animal model for in vivo efficacy testing would be a xenograft model of human cancer. This typically involves implanting human tumor cells that are known to be driven by FGFR1 signaling into immunocompromised mice. For instance, a human breast cancer cell line with amplified FGFR1, such as 4T1, could be used. rsc.org The validation of such a model would involve confirming tumor growth and the expression of the target receptor in the established tumors.

Pharmacodynamic (PD) biomarkers are used to demonstrate that the drug is engaging its target in the animal model and eliciting the expected biological response. For an FGFR1 inhibitor, a key PD biomarker would be the inhibition of FGFR1 signaling in the tumor tissue. This can be assessed by measuring the phosphorylation levels of FGFR1 itself or downstream signaling proteins like ERK. nih.gov Tumor samples would be collected from treated and untreated animals at various time points and analyzed by techniques such as Western blotting or immunohistochemistry.

Table 4: Illustrative Pharmacodynamic Biomarker Modulation in a Xenograft Model

| Biomarker | Tissue | Change upon Treatment |

| Phospho-FGFR1 | Tumor | Decreased |

| Phospho-ERK | Tumor | Decreased |

| Ki67 (Proliferation Marker) | Tumor | Decreased |

This table presents hypothetical data for illustrative purposes.

A dose-dependent reduction in these biomarkers would provide strong evidence of the compound's in vivo activity and target engagement, correlating with any observed anti-tumor efficacy. nih.gov

Elucidation of Dose-Response Relationships in Animal Efficacy Models

The establishment of a clear dose-response relationship is a cornerstone of preclinical pharmacological evaluation, providing critical insights into the potency and efficacy of a novel therapeutic agent. For compounds within the indazole class, animal models relevant to their intended therapeutic application are employed to delineate how varying doses of the drug correlate with the magnitude of the observed biological effect. While specific in vivo efficacy data for this compound is not extensively available in public literature, the methodological approach and expected outcomes can be illustrated by examining studies on structurally related indazole derivatives.

A common and well-established model for assessing the anti-inflammatory potential of new chemical entities is the carrageenan-induced paw edema model in rats. This model allows for the quantification of a compound's ability to reduce acute inflammation over time at various dose levels. Research on analogous indazole compounds has demonstrated the utility of this model in establishing dose-dependent anti-inflammatory effects. nih.gov

In a representative study investigating the anti-inflammatory activity of indazole and its derivatives, a clear dose-dependent inhibition of paw edema was observed. nih.gov The compounds were administered to rats, and the volume of the inflamed paw was measured at several time points post-induction of inflammation. The results from such studies are typically tabulated to showcase the percentage of inflammation inhibition at each dose and time point, allowing for a direct comparison of potency and duration of action. For instance, studies have shown that as the dose of an indazole derivative is increased, a greater percentage of edema inhibition is achieved, with the peak effect often observed several hours after administration. nih.gov

The data derived from these types of animal efficacy models are fundamental for selecting appropriate dose ranges for further, more detailed preclinical and eventual clinical studies. The dose-response curve generated from these experiments helps in identifying the minimal effective dose and the dose at which a maximal effect is achieved.

Below is an interactive data table, constructed from published research on related indazole compounds, which illustrates the typical dose-response relationship observed in an animal model of inflammation. nih.gov This table serves as a representative example of the type of data generated in preclinical efficacy studies for this class of compounds.

Table 1: Dose-Response Effect of Representative Indazole Derivatives on Carrageenan-Induced Paw Edema in Rats nih.gov

| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |

| Indazole | 50 | 3 | 45.21 |

| Indazole | 100 | 3 | 54.79 |

| Indazole | 50 | 5 | 52.54 |

| Indazole | 100 | 5 | 61.03 |

| 5-Aminoindazole | 50 | 3 | 63.01 |

| 5-Aminoindazole | 100 | 3 | 76.71 |

| 5-Aminoindazole | 50 | 5 | 74.58 |

| 5-Aminoindazole | 100 | 5 | 83.09 |

| 6-Nitroindazole | 50 | 3 | 58.90 |

| 6-Nitroindazole | 100 | 3 | 68.49 |

| 6-Nitroindazole | 50 | 5 | 67.80 |

| 6-Nitroindazole | 100 | 5 | 77.97 |

This representative data underscores the principle that increasing doses of indazole compounds lead to a greater therapeutic effect in a relevant animal model. nih.gov The elucidation of such dose-response relationships is a critical step in the preclinical pharmacological characterization of a new chemical entity like this compound.

Elucidation of Molecular and Cellular Mechanisms of Action for 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

Cellular Target Engagement and Intracellular Signaling Pathway Analysis

The initial step in characterizing a compound's mechanism of action involves identifying its direct molecular targets within the cell and understanding the subsequent signaling events.

Determining the extent to which 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine binds to its putative receptor or enzyme target is crucial. This is typically achieved through receptor occupancy assays. There is currently no publicly available data from such quantitative studies for this specific compound. For related indazole derivatives, binding affinity has been shown to be a key determinant of their biological activity. For instance, studies on different indazole-containing molecules have demonstrated their ability to bind to targets like cholecystokinin-A (CCK-A) receptors or various protein kinases. nih.govnih.gov A hypothetical study for this compound would involve methodologies such as radioligand binding assays or fluorescence-based techniques to quantify its binding affinity (Kd) and receptor occupancy in various cell lines.

Table 1: Hypothetical Receptor Occupancy Data for this compound

| Cell Line | Target Receptor | Binding Affinity (Kd) (nM) | Max Receptor Occupancy (%) | Assay Method |

| HEK293 | Unidentified | Data Not Available | Data Not Available | Radioligand Binding |

| Jurkat | Unidentified | Data Not Available | Data Not Available | Flow Cytometry |

| PC-3 | Unidentified | Data Not Available | Data Not Available | FRET-based Assay |

This table is for illustrative purposes only. No experimental data is available for this compound.

Upon target engagement, a compound typically modulates intracellular signaling pathways. This can involve changes in protein phosphorylation states or the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. While other indazole derivatives are known to modulate pathways such as the AKT-mTOR and p53/MDM2 pathways, specific information for this compound is not available. nih.govdrugbank.com Investigating these effects would require techniques like Western blotting with phospho-specific antibodies or reporter gene assays to monitor the activity of key signaling proteins and transcription factors.

The action of a compound on one cell type can influence the behavior of neighboring cells. This intercellular crosstalk is fundamental to understanding the systems-level effects in a tissue or organ. Research into how this compound might affect cell-cell communication, for example, via the secretion of cytokines or growth factors, has not been reported.

Phenotypic Screening and High-Throughput Assays for Mechanistic Hypothesis Generation

Phenotypic screening involves testing a compound across a wide array of cell-based assays to identify observable effects, or phenotypes, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology. This approach can generate hypotheses about the compound's mechanism of action. While various indazole derivatives have undergone such screening, revealing activities like antitumor effects, specific data from high-throughput screening of this compound is not present in the public domain. nih.gov

Table 2: Illustrative High-Throughput Screening Panel for Mechanistic Hypothesis Generation

| Assay Type | Cell Line | Endpoint Measured | Observed Activity |

| Cell Viability | A549, K562, PC-3 | ATP levels (CellTiter-Glo) | Data Not Available |

| Apoptosis | Jurkat | Caspase-3/7 Activation | Data Not Available |

| Kinase Inhibition Panel | Biochemical Assay | Kinase Activity (300+ kinases) | Data Not Available |

| GPCR Activation Panel | HEK293 | Calcium Flux or cAMP levels | Data Not Available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Omics-Based Approaches for Comprehensive Cellular Response Profiling (e.g., transcriptomics, proteomics)

To gain a global view of the cellular response to a compound, "omics" technologies are employed. Transcriptomics (e.g., RNA-sequencing) reveals changes in gene expression, while proteomics identifies alterations in protein levels and post-translational modifications. These powerful, unbiased approaches can uncover novel targets and pathways affected by the compound. There are no published transcriptomic or proteomic studies for cells treated with this compound. Such studies would be instrumental in building a comprehensive model of its mechanism of action.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of the 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine Scaffold

Rational Design Principles for Targeted Structural Modifications

The rational design of analogs based on the 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine core is guided by a systematic approach to understanding how structural changes influence biological activity. This involves a deep dive into the modification of the indazole core, the effects of substituents at various positions, and the manipulation of the linker and terminal amine group.

Systematic Modification of the Indazole Core Structure

The indazole ring system is a critical component for the biological activity of these compounds, often acting as a bioisostere for other aromatic systems like indole (B1671886) or benzimidazole. researchgate.net Modifications to this core structure can significantly impact the compound's interaction with its biological target. For instance, the introduction of different substituents on the indazole ring can alter its electronic properties and steric profile, thereby influencing binding affinity and selectivity. nih.gov

Exploration of Substituent Effects at the 5-Methyl Position and Other Peripheral Sites

The methyl group at the 5-position of the indazole ring plays a key role in the SAR of this scaffold. Altering or replacing this group can lead to significant changes in biological activity. For example, replacing the methyl group with other alkyl groups, halogens, or electron-withdrawing/donating groups can modulate the lipophilicity, metabolic stability, and target interaction of the resulting analog.

Beyond the 5-position, other sites on the indazole ring are also amenable to substitution. The introduction of substituents at positions 4, 6, and 7 can further refine the pharmacological profile. For instance, studies on related indazole derivatives have shown that substitution at the C6 position with a hydrophilic group can enhance anti-cancer activity. nih.gov

Variation of the Propan-1-amine Linker and Terminal Amine Functionality

The propan-1-amine linker connecting the indazole core to the terminal amine is a flexible element that can be modified to optimize pharmacokinetic and pharmacodynamic properties. Variations in the length of the alkyl chain, the introduction of conformational constraints, or the incorporation of heteroatoms can influence the molecule's orientation within the binding pocket of a target protein.

The terminal amine group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target. Modification of this amine, such as through alkylation, acylation, or incorporation into a heterocyclic ring, can profoundly affect the compound's potency and selectivity. For example, in the development of 5-HT2A receptor inverse agonists, modifications to the terminal amine were crucial for optimizing antiplatelet activity. nih.gov

Synthesis and Biological Evaluation of Conformationally Restricted Analogues

To better understand the bioactive conformation of the this compound scaffold, medicinal chemists often synthesize conformationally restricted analogues. By locking the flexible propan-1-amine linker into a more rigid structure, it is possible to probe the spatial requirements of the target's binding site. nih.gov

This strategy involves incorporating the linker into a cyclic system, such as a piperidine (B6355638) or a tetrahydroquinoline ring. The synthesis of these rigidified analogs can be challenging but provides invaluable information about the optimal geometry for biological activity. Subsequent biological evaluation of these constrained molecules can confirm whether the adopted conformation is favorable for target binding and can lead to the design of more potent and selective compounds. nih.gov

Lead Optimization Strategies Guided by SAR Data and Pharmacological Insights

The data generated from SAR studies, including the effects of core modifications, substituent variations, and conformational restrictions, provides a roadmap for lead optimization. This iterative process involves designing and synthesizing new analogs with predicted improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. thesciencein.org

Pharmacological insights into the target's structure and mechanism of action further guide this optimization process. For example, if the target is a kinase, understanding the ATP binding pocket can inform the design of analogs that form specific interactions with key amino acid residues. nih.govnih.gov This knowledge-based approach accelerates the discovery of clinical candidates with desirable therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that can be used to build predictive models for the biological activity of compounds based on their chemical structures. semanticscholar.org By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with activity. nih.govnih.gov

These models can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. For the this compound scaffold, QSAR studies can help to elucidate the complex relationships between structural features and biological outcomes, guiding the design of more effective therapeutic agents. semanticscholar.orgsemanticscholar.org

Computational Chemistry and Cheminformatics Investigations of 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not widely published, extensive research on related indazole derivatives provides a strong basis for predicting its binding modes. Indazole scaffolds are known to be effective bioisosteres for indoles and are present in numerous compounds targeting a variety of protein kinases and other receptors. acs.orgnih.gov

Studies on indazole derivatives as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Histone Deacetylases (HDACs) have revealed key interaction patterns. nih.govnih.govnih.gov For instance, the indazole nitrogen atoms often act as hydrogen bond acceptors or donors, interacting with key amino acid residues in the ATP-binding pocket of kinases. nih.gov The 5-methyl group of this compound can form favorable hydrophobic interactions within a binding site, while the flexible propan-1-amine side chain can adopt various conformations to access different regions of the protein surface and form crucial hydrogen bonds or ionic interactions through its terminal amine group.

A hypothetical docking study of this compound into the active site of a kinase, for example, would likely show the indazole ring forming hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The methyl group would likely occupy a hydrophobic pocket, and the amine tail could interact with acidic residues or the solvent-exposed region.

Table 1: Potential Interacting Residues for Indazole Derivatives in Kinase Active Sites

| Interacting Residue Type | Potential Interaction with this compound | Reference |

| Hinge Region (e.g., Ala, Cys) | Hydrogen bonding with indazole N-H or N | nih.gov |

| Hydrophobic Pocket (e.g., Leu, Val, Ile) | Hydrophobic interaction with the 5-methyl group and indazole ring | jocpr.com |

| Acidic Residues (e.g., Asp, Glu) | Ionic interaction or hydrogen bonding with the propan-1-amine group | nih.gov |

| Gatekeeper Residue (e.g., Thr, Met) | Potential steric or hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations would be crucial to understand its conformational flexibility and the dynamics of its interactions with a target protein.

The propan-1-amine side chain of the molecule is flexible and can adopt multiple conformations. MD simulations can explore the conformational space of this chain, both in its free state and when bound to a protein. This analysis helps in identifying low-energy, bioactive conformations. A study on indazole derivatives as HIF-1α inhibitors utilized MD simulations to confirm the stability of the most potent compound in the active site of the protein. nih.gov

When a docked complex of this compound with a target protein is subjected to MD simulations, the stability of the key interactions observed in docking can be assessed. The simulation can reveal whether the hydrogen bonds are maintained, how water molecules mediate interactions, and whether the ligand induces any conformational changes in the protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides quantitative measures of stability and flexibility.

Table 2: Parameters Analyzed in a Typical MD Simulation of a Ligand-Protein Complex

| Parameter | Description | Significance for this compound | Reference |

| RMSD | Root-Mean-Square Deviation of atomic positions from a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. | ajchem-a.com |

| RMSF | Root-Mean-Square Fluctuation of individual atoms or residues. | Highlights flexible regions of the ligand (e.g., the propan-1-amine chain) and the protein. | ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key hydrogen bonding interactions predicted by docking. | researchgate.net |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | Provides insights into the burial of the ligand in the binding site and changes in solvation upon binding. | ajchem-a.com |

Pharmacophore Modeling and Virtual Screening for Identification of Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound or a related series of active compounds would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable features.

For instance, a pharmacophore model derived from indazole-based kinase inhibitors might include:

A hydrogen bond acceptor feature corresponding to one of the indazole nitrogen atoms.

A hydrogen bond donor feature from the indazole N-H.

A hydrophobic feature representing the methyl-substituted benzene (B151609) ring.

A positive ionizable feature for the terminal amine of the propyl chain.

Such a pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of new and structurally diverse compounds that are likely to have the same biological activity. Several studies have successfully used pharmacophore models based on indazole scaffolds to discover novel inhibitors for targets like FGFR kinases and estrogen receptors. nih.govugm.ac.idugm.ac.idnih.gov

Table 3: Example Pharmacophore Features for an Indazole-Based Kinase Inhibitor

| Pharmacophore Feature | Corresponding Moiety in this compound | Reference |

| Hydrogen Bond Acceptor | Indazole Nitrogen | nih.govugm.ac.id |

| Hydrogen Bond Donor | Indazole N-H | nih.gov |

| Hydrophobic Group | 5-Methyl-indazole ring | ugm.ac.id |

| Positive Ionizable | Terminal amine of the propan-1-amine chain | ugm.ac.id |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. atlantis-press.com For this compound, these calculations can provide valuable information about its geometry, charge distribution, and reactivity.

Key properties that can be calculated include:

Optimized Geometry: The most stable 3D structure of the molecule.

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. The nitrogen atoms of the indazole ring and the terminal amine would be regions of negative potential, while the N-H and amine protons would be regions of positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are indicators of a molecule's chemical reactivity and kinetic stability. atlantis-press.com

Atomic Charges: Calculation of partial charges on each atom helps in understanding the molecule's polarity and its ability to form electrostatic interactions.

Table 4: Representative Quantum Chemical Properties and Their Significance

| Property | Description | Predicted Characteristics for this compound | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. The indazole ring is likely a major contributor. | atlantis-press.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. | atlantis-press.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap suggests higher stability. | atlantis-press.com |

| Dipole Moment | Measure of the overall polarity of the molecule. | Expected to be non-zero due to the presence of heteroatoms, indicating polar character. | epstem.net |

In Silico Prediction of Biological Activities and Receptor-Binding Profiles

In silico methods can predict a wide range of biological activities and properties of a molecule before it is synthesized and tested in the lab. These predictions are based on its chemical structure and are often derived from machine learning models trained on large datasets of experimental data.

For this compound, various properties can be predicted:

ADME Properties: Absorption, Distribution, Metabolism, and Excretion properties are crucial for a compound's potential as a drug. In silico tools can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net

Toxicity Prediction: Potential toxic liabilities, such as mutagenicity, carcinogenicity, and hepatotoxicity, can be flagged early in the drug discovery process. researchgate.net

Biological Activity Spectrum: Based on its structural similarity to known active compounds, a spectrum of potential biological activities can be predicted. For instance, given the prevalence of the indazole scaffold in kinase inhibitors, it is likely that this compound would be predicted to have activity against various kinases. biotech-asia.org

Receptor-Binding Profiles: Cheminformatics tools can predict the likelihood of a compound binding to a panel of receptors, ion channels, and enzymes, helping to identify potential targets and off-target effects. researchgate.net

Studies on other heterocyclic compounds have shown the utility of these predictive models. For example, in silico ADME and toxicity predictions are routinely used to filter large virtual libraries of compounds to select the most promising candidates for synthesis. researchgate.netnih.govacs.org

Table 5: Examples of In Silico Predictions for a Drug Candidate

| Predicted Property | Importance in Drug Discovery | Likely Prediction for this compound | Reference |

| Lipinski's Rule of Five | A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Likely to be compliant due to its relatively small size and moderate number of hydrogen bond donors/acceptors. | nih.gov |

| Predicted Kinase Inhibition | Identification of potential therapeutic targets. | Predicted to inhibit various kinases due to the indazole scaffold. | nih.govbiotech-asia.org |

| hERG Inhibition | A critical off-target effect that can lead to cardiotoxicity. | Needs to be evaluated, as it is a common liability for amine-containing compounds. | nih.gov |

| Metabolic Stability | Determines the half-life of the compound in the body. | The methyl group and alkyl chain could be sites of metabolism. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Profiling of 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. researchgate.net These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. The primary systems used are liver microsomes and hepatocytes, which contain a rich complement of these enzymes. researchgate.netbioivt.com

For 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, studies would involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound over time is monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioivt.comresearchgate.net

Metabolite identification studies are conducted in parallel to understand the biotransformation pathways of the NCE. By analyzing the incubation mixtures with high-resolution mass spectrometry, the structures of potential metabolites can be elucidated. researchgate.net Common metabolic pathways for a compound like this compound could include oxidation of the methyl group, hydroxylation of the indazole ring, or N-deamination of the propanamine side chain.

Illustrative Data Table 7.1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 30.8 |

| Rat | 25 | 55.4 |

| Mouse | 18 | 77.0 |

| Dog | 60 | 23.1 |

| Monkey | 52 | 26.6 |

This table contains illustrative data.

In Vivo Pharmacokinetic Characterization in Preclinical Animal Species

Following in vitro assessment, in vivo pharmacokinetic studies are conducted in preclinical animal models to understand the compound's behavior in a whole organism.

ADME studies provide a comprehensive picture of the drug's disposition. After administration of this compound to animal models (typically rats and/or dogs), blood, urine, and feces are collected over time. Analysis of these samples reveals the extent and rate of absorption, the distribution into various tissues, the metabolic fate, and the routes and rate of excretion.

Bioavailability (F%) is a measure of the fraction of an administered dose that reaches the systemic circulation unchanged. It is determined by comparing the plasma concentration-time profiles following intravenous (IV) and extravascular (e.g., oral) administration. Systemic clearance (CL) describes the rate at which a drug is removed from the body. These parameters are crucial for determining appropriate dosing regimens for later studies.

Illustrative Data Table 7.2.2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 250 | 450 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 300 | 900 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 55.6 | - |

| Vd (L/kg) | 12.0 | - |

| F (%) | - | 60 |

This table contains illustrative data. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; CL: Systemic clearance; Vd: Volume of distribution; F: Bioavailability.

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its distribution and availability to interact with its target. Highly protein-bound drugs generally have a lower volume of distribution and are cleared more slowly. For this compound, plasma protein binding would be assessed in vitro using methods like equilibrium dialysis.

Tissue distribution studies, often conducted using radiolabeled compound and techniques like quantitative whole-body autoradiography, would reveal the extent to which the compound penetrates various tissues and organs, which is important for understanding both efficacy and potential toxicity.

In Vitro Assessment of Potential for Drug-Drug Interactions (e.g., Cytochrome P450 inhibition/induction)

Drug-drug interactions (DDIs) can lead to significant safety concerns. A major cause of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov

In vitro assays are used to evaluate the potential of this compound to inhibit major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The concentration of the compound that causes 50% inhibition (IC50) is determined. nih.gov Low IC50 values suggest a higher risk of causing DDIs.

Induction studies assess whether the compound can increase the expression of CYP enzymes. This is typically evaluated in cultured human hepatocytes by measuring changes in mRNA levels or enzyme activity after exposure to the compound.

Illustrative Data Table 7.3: In Vitro Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25.3 |

| CYP2C19 | > 50 |

| CYP2D6 | 15.8 |

| CYP3A4 | > 50 |

This table contains illustrative data.

Strategic Considerations for Advanced Preclinical Research and Translational Potential of 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

Integration of Preclinical Efficacy and Pharmacodynamic Biomarker Studies

A foundational step in the preclinical development of 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine would be the integrated assessment of its efficacy in relevant disease models alongside the identification of pharmacodynamic (PD) biomarkers. This dual approach is critical for establishing a clear relationship between the compound's mechanism of action and its biological effect.

Initially, in vitro studies would be required to determine the compound's activity profile against a panel of disease-relevant cell lines or primary cells. Should these initial screens show promise, subsequent in vivo efficacy studies in animal models would be essential. Concurrently, efforts to identify and validate PD biomarkers would need to be initiated. These biomarkers, which could include changes in protein expression, enzyme activity, or downstream signaling pathways, would serve as indicators of target engagement and biological response. The successful integration of efficacy and PD biomarker data would provide a strong rationale for further development.

Development and Validation of Predictive Biomarkers in Animal Models for Translational Pathways

To bridge the gap between preclinical findings and clinical outcomes, the development of predictive biomarkers is a key translational strategy. For this compound, this would involve identifying biological markers in animal models that could predict its therapeutic efficacy in humans.

This process would begin with hypothesis-driven biomarker discovery, leveraging data from in vitro studies and the compound's putative mechanism of action. These candidate biomarkers would then need to be rigorously validated in well-characterized animal models of the target disease. The goal is to establish a statistically significant correlation between the biomarker signature and the therapeutic response to the compound. A validated predictive biomarker would be an invaluable tool for patient selection and stratification in future clinical trials.

Utilization of Advanced Preclinical Models (e.g., organoids, microphysiological systems)

To enhance the predictive value of preclinical research, the use of advanced models such as organoids and microphysiological systems (MPS) would be highly advantageous. These models can more accurately recapitulate human physiology and disease states compared to traditional two-dimensional cell cultures.

Patient-derived organoids, for instance, could be used to assess the efficacy of this compound across a genetically diverse population, potentially identifying responder and non-responder groups. nih.govnih.gov MPS, also known as "organs-on-a-chip," could provide insights into the compound's effects on multi-organ interactions and its pharmacokinetic/pharmacodynamic (PK/PD) properties in a more physiologically relevant context. The incorporation of these advanced models would significantly strengthen the preclinical data package.

Comprehensive Assessment of Target Validation and Preclinical Proof-of-Concept in Disease Models

A critical and overarching theme in the preclinical development of any new chemical entity is the rigorous validation of its molecular target and the establishment of a clear preclinical proof-of-concept. For this compound, this would entail a multi-faceted approach.

Target identification would be the initial step, followed by experiments to confirm that the compound directly interacts with and modulates the activity of the intended target. This could involve techniques such as cellular thermal shift assays (CETSA) and biochemical assays with the purified target protein. Once the target is validated, establishing preclinical proof-of-concept would require demonstrating that target engagement by the compound leads to a desired therapeutic effect in relevant disease models. This would involve correlating the degree of target modulation with the observed efficacy, thereby solidifying the compound's mechanism of action and its therapeutic potential.

Conclusion and Future Research Perspectives on 3 5 Methyl 1h Indazol 3 Yl Propan 1 Amine

Synthesis of Key Academic Findings and Contributions to the Field

While direct academic literature on 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine is sparse, a significant body of research on analogous indazole derivatives provides a foundational understanding of its potential contributions. The indazole nucleus is a cornerstone in numerous FDA-approved drugs and clinical candidates, demonstrating activities such as anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov

The key structural motifs of this compound—the 5-methyl group, the 1H-indazole core, and the 3-propanamine side chain—each contribute to its potential pharmacological profile. The 1H-indazole core is a known hinge-binding fragment in many kinase inhibitors, crucial for their anticancer activity. nih.govmdpi.com The methyl group at the 5-position can influence metabolic stability and receptor binding affinity. mdpi.com Furthermore, the propanamine side chain introduces a basic nitrogen atom, which can be critical for forming salt bridges or hydrogen bonds with biological targets, enhancing potency and modulating physicochemical properties.

Research on similar structures, such as 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines, has shown that modifications to the C3 substituent can significantly impact agonist activity and receptor selectivity. nih.gov This underscores the importance of the propanamine moiety in defining the biological function of the title compound. The synthesis of various indazole derivatives, including those with substitutions at the C3 position, has been extensively reviewed, highlighting a range of methodologies from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings. nih.govresearchgate.netorganic-chemistry.org These synthetic strategies provide a robust toolkit for the future exploration and optimization of this compound and its analogs.

Identification of Existing Knowledge Gaps and Unanswered Research Questions

The primary knowledge gap surrounding this compound is the lack of specific biological data. While its structural components suggest potential as a kinase inhibitor, a serotonin (B10506) receptor modulator, or an agent targeting other enzymes, empirical evidence is needed to validate these hypotheses. Key unanswered research questions include:

Specific Biological Targets: What are the primary and secondary biological targets of this compound? Does it exhibit inhibitory or agonistic activity against specific kinases, receptors, or enzymes?

Structure-Activity Relationships (SAR): How do modifications to the methyl group, the propanamine chain, and the indazole core affect its biological activity and selectivity?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Is the 5-methyl group susceptible to metabolic oxidation?

Tautomeric and Regioisomeric Influence: How do the different tautomeric forms (1H vs. 2H) and the potential for N1 versus N2 alkylation of the indazole ring influence its biological activity and physicochemical properties? austinpublishinggroup.com

The mechanisms of action for many indazole derivatives as antimicrobial and antiprotozoal agents are still not fully understood, representing a broader area where further investigation is needed. nih.gov

Proposed Directions for Future Academic Research on this compound and Analogous Chemical Structures

Future research should be directed toward systematically exploring the therapeutic potential of this compound. A multi-pronged approach is recommended:

Broad Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays, including kinase inhibitor screens, receptor binding assays (particularly for serotonin and dopamine (B1211576) receptors), and antimicrobial/antiprotozoal activity tests. nih.gov

Focused Library Synthesis and SAR Studies: Based on initial screening hits, a focused library of analogs should be synthesized to establish clear structure-activity relationships. This could involve:

Varying the substitution at the 5-position of the indazole ring (e.g., with halogens, methoxy (B1213986) groups) to probe electronic and steric effects. mdpi.com

Modifying the length and branching of the alkylamine side chain at the C3 position.

Synthesizing and evaluating the corresponding N-alkylated regioisomers (N1 and N2) to determine the optimal substitution pattern for activity and selectivity. rsc.org

In-depth Mechanistic Studies: For any promising activities identified, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme kinetics, cellular pathway analysis, and structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of the compound with its target.

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of indazoles, research should not be limited to oncology. irma-international.orgresearchgate.net Potential applications in neurodegenerative diseases, inflammatory disorders, and infectious diseases should also be investigated. nih.govresearchgate.net

The following table outlines potential research avenues for analogous structures:

| Analogous Structure | Proposed Research Direction | Rationale |

| 5-Fluoro-3-(propan-1-amine)indazole | Investigate as a kinase inhibitor | Fluorine substitution can enhance binding affinity and metabolic stability. nih.gov |

| 3-(1-Aminopropan-2-yl)-5-methyl-1H-indazole | Explore as a chiral ligand for asymmetric catalysis | The chiral center on the side chain could induce enantioselectivity in metal-catalyzed reactions. |

| 5-Methyl-3-(piperazin-1-ylmethyl)-1H-indazole | Evaluate for CNS activity | The piperazine (B1678402) moiety is a common scaffold in CNS-active drugs. |

Prospective Methodological Advancements and Interdisciplinary Collaboration Opportunities

Advancements in synthetic and analytical methodologies will be crucial for accelerating research in this area.

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) can rapidly generate and evaluate large libraries of analogs, accelerating the discovery of lead compounds. rsc.org

Computational Chemistry and In Silico Modeling: Molecular docking, virtual screening, and ADMET prediction can help prioritize synthetic targets and provide insights into the binding modes and potential liabilities of new compounds. researchgate.net

Continuous Flow Chemistry: For promising lead compounds, the development of continuous flow synthesis methods can offer advantages in terms of safety, scalability, and efficiency. ucc.ie

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes to indazoles, utilizing greener solvents and catalysts, is an important area for future research. researchgate.net

Interdisciplinary collaboration will be paramount to the success of these future research endeavors. Close collaboration between synthetic organic chemists, medicinal chemists, computational chemists, pharmacologists, and structural biologists will be essential to progress from initial hit identification to the development of viable clinical candidates. The journey from a simple chemical entity like this compound to a potential therapeutic agent is complex, but by systematically addressing the existing knowledge gaps and leveraging modern research methodologies, the scientific community can unlock the full potential of this and related indazole derivatives.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves alkylation of 5-methyl-1H-indazole with 3-chloropropan-1-amine under basic conditions. Key variables include:

- Solvent selection: Polar aprotic solvents like DMF or THF improve nucleophilic substitution efficiency .

- Temperature control: Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy: H and C NMR to confirm the indazole ring protons (δ 7.2–8.1 ppm) and propylamine chain (δ 1.5–3.0 ppm). Compare with PubChem data for similar indazole derivatives .

- Mass spectrometry: High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~217.15 for CHN) .

- Elemental analysis: Validate C, H, N content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer: Initial screens should focus on:

- Receptor binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using H-labeled ligands .

- Enzyme inhibition: Fluorescence-based assays for kinases or monoamine oxidases, with IC determination via dose-response curves .

- Cytotoxicity: MTT assays in HEK-293 or HepG2 cells to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer:

- Crystallization: Use vapor diffusion with solvents like dichloromethane/methanol (1:1). Microseeding improves crystal quality .

- Data collection: Collect high-resolution (<1.2 Å) data at 100 K using synchrotron radiation.

- Refinement: Employ SHELXL for anisotropic refinement. Address challenges like disorder in the propylamine chain via PART instructions and restraints .

- Validation: Check geometry with Coot and validate using PLATON’s ADDSYM to detect missed symmetry .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding to serotonin receptors (PDB: 6WGT). Set grid boxes around known ligand-binding pockets .

- MD simulations: Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .

- Free energy calculations: Apply MM-PBSA to estimate binding affinities, comparing results to experimental IC values .

Q. How can contradictory results in biological activity across assay platforms be resolved?

- Methodological Answer:

- Assay standardization: Replicate assays in triplicate under controlled conditions (pH, temperature, cell passage number) .

- Orthogonal validation: Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

- Metabolic stability: Test compound stability in liver microsomes to rule out rapid degradation in cell-based assays .

Q. What advanced purification techniques mitigate trace impurities in this compound?

- Methodological Answer:

- Preparative HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile. Optimize gradient to separate impurities with <0.1% abundance .

- Ion-exchange chromatography: For amine-containing byproducts, employ Dowex 50WX4 resin and elute with NHOH/MeOH .

- LC-MS monitoring: Track impurities via MRM (multiple reaction monitoring) for specific m/z transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.